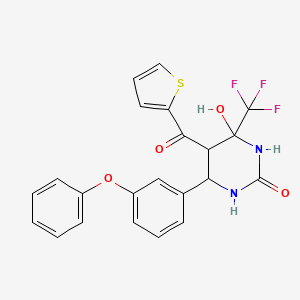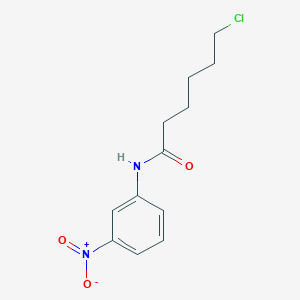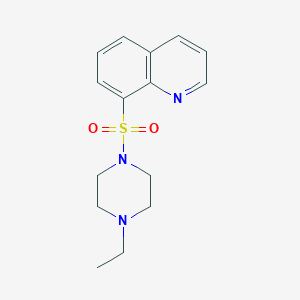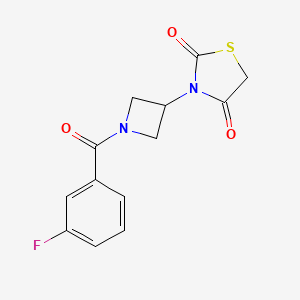![molecular formula C15H14F3N3O2 B2970836 N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea CAS No. 339025-51-3](/img/structure/B2970836.png)
N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea” is a chemical compound with the molecular formula C35H36F3N3O4 . It is a non-polymer type molecule . The molecular weight of this compound is 619.673 .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of functional groups. It has a urea group, a pyridinyl group, and a phenyl group . The compound also contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 619.673 . It has a complex structure with 81 atoms, including one chiral atom, and 84 bonds . More specific properties like melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Metallo-Supramolecular Assemblies
A study explored the use of di-(m-pyridyl)-urea ligands, similar in structure to N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea, for the self-assembly of metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies are generated in equilibrium in DMSO and DMF and characterized using NOESY experiments, crystallography, and ESI FTICR mass spectrometry. The study highlights the potential of these compounds in the design of new materials with specific properties through controlled assembly and metal coordination (Troff et al., 2012).
Cytokinin Activity in Plant Biology
N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds structurally related to the one , have been synthesized and tested for their cytokinin activity in tobacco callus bioassay. These derivatives exhibit a range of activities, suggesting their potential use in agricultural and horticultural applications to promote plant growth and development (Takahashi et al., 1978).
CNS Agents
Research into N-aryl-N'-(1-methyl-2-pyrolidinylidene)ureas, which share a similar urea functionality, showed that these compounds have anxiolytic and muscle-relaxant properties. This opens up possibilities for their use in developing new treatments for disorders of the central nervous system (Rasmussen et al., 1978).
Ionic Liquids and Anion Binding
Studies have also delved into the synthesis and characterization of urea derivatives leading to the formation of thiouronium salts and room temperature ionic liquids. These compounds exhibit unique properties such as ion-pair binding and anion tuning, relevant for applications in green chemistry and materials science (Stojanovic et al., 2010).
Microbial Degradation of Fertilizers
Methyleneureas, related to the urea derivatives , have been investigated for their breakdown by microorganisms. This research provides insights into the use of such compounds as slow-release nitrogen fertilizers and their environmental impact, demonstrating the microbial pathways for degradation (Jahns & Kaltwasser, 2000).
Mecanismo De Acción
Target of Action
It contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the potency and selectivity of drugs .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in a wide range of biochemical pathways due to their ability to form strong bonds with various biological targets .
Pharmacokinetics
The trifluoromethyl group is often used to improve the metabolic stability of drugs .
Propiedades
IUPAC Name |
1-methyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-19-14(23)20-12-5-2-10(3-6-12)8-21-9-11(15(16,17)18)4-7-13(21)22/h2-7,9H,8H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTAVCADXGCQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)



![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)

![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)


![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)
